1-Aminocyclopropanecarboxylic acid

概要

説明

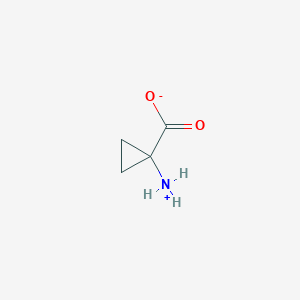

1-アミノシクロプロパン-1-カルボン酸は、シクロプロパン環がアミノ酸のα炭素原子に融合した二置換環状α-アミノ酸です。 白色の固体であり、さまざまな生物系に自然に存在します .

2. 製法

1-アミノシクロプロパン-1-カルボン酸は、いくつかの方法で合成できます。一般的な方法の1つは、高圧および高温条件下でシクロプロパンをアンモニアと二酸化炭素と反応させる方法です。 別の方法には、シクロプロパンカルボン酸を前駆体として使用する方法があり、これはその後、1-アミノシクロプロパン-1-カルボン酸を形成するためにアミノ化されます .

準備方法

1-Aminocyclopropane-1-carboxylic acid can be synthesized through several methods. One common method involves the reaction of cyclopropane with ammonia and carbon dioxide under high pressure and temperature conditions. Another method includes the use of cyclopropane carboxylic acid as a precursor, which is then aminated to form 1-aminocyclopropane-1-carboxylic acid .

化学反応の分析

Hofmann Degradation of Cyclopropane-1,1-dicarboxylate

-

Ammonolysis : Cyclopropane-1,1-dicarboxylic acid dimethyl ester reacts with NH₃ in methanol.

-

Saponification : NaOH hydrolyzes the ester to sodium cyclopropane-1,1-dicarboxylate.

-

Acidification : HCl precipitates ACC hydrochloride (90% yield).

Alkylation Cyclization with Nitroacetate

-

Alkylation : Nitroacetic acid ester reacts with 1,2-dihaloethane (e.g., 1,2-dibromoethane) under Na₂CO₃ catalysis.

-

Reduction : Nitro group reduced to amine using SnCl₂ in methanol (15–20°C).

-

Hydrolysis : NaOH/KOH cleaves esters to yield ACC (70–90°C).

Comparison of Methods :

Role in Plant Physiology

ACC regulates ethylene-mediated processes such as:

-

Fruit ripening : Ethylene release accelerates starch-to-sugar conversion ( ).

-

Stress responses : Elevated ACC levels under drought or salinity trigger ethylene synthesis ( ).

Stability and Reactivity

科学的研究の応用

Agricultural Applications

1.1 Plant Growth Regulation

ACC plays a crucial role in regulating plant growth and development. It is primarily known for its involvement in ethylene biosynthesis, which influences various physiological processes such as fruit ripening, flower senescence, and leaf abscission.

- Fruit Thinning : Research indicates that ACC can be effectively used as a chemical thinner in apple orchards. In a study involving 'Golden Delicious' apple trees, ACC was applied at different concentrations (0, 100, 300, and 500 mg·L) during two growth stages (10 mm and 20 mm fruit diameter). The results demonstrated a linear relationship between ACC concentration and fruit thinning at the later growth stage, suggesting its potential as a reliable thinning agent .

| Concentration (mg·L) | Fruit Diameter (mm) | Thinning Effect |

|---|---|---|

| 0 | 10 | No effect |

| 100 | 20 | Moderate thinning |

| 300 | 20 | Significant thinning |

| 500 | 20 | High thinning |

1.2 Stress Response Modulation

ACC is involved in plant responses to biotic and abiotic stresses. Soil microorganisms that produce ACC deaminase (ACCd) can degrade ACC, thereby reducing stress-induced ethylene production in plants. This mechanism has been exploited to enhance plant resilience under stress conditions .

Biochemical Applications

2.1 Ethylene Biosynthesis

ACC is synthesized from S-adenosyl-L-methionine through the action of ACC synthase and subsequently converted to ethylene by ACC oxidase. This pathway is critical for understanding ethylene's role in plant biology and has implications for agricultural practices aimed at manipulating ethylene levels for improved crop yields .

2.2 Signaling Molecule

Recent studies have highlighted ACC's role as an independent signaling molecule beyond its function as an ethylene precursor. It activates specific ion currents in plant cells and promotes pollen tube attraction during fertilization processes . This signaling capability opens avenues for research into plant reproductive biology and crop improvement strategies.

Environmental Applications

3.1 Soil Microbial Interactions

ACC serves as a nitrogen and carbon source for various soil microorganisms, which can enhance soil fertility and plant health. The application of ACC in soil has been shown to increase the abundance of genes encoding ACC-deaminases, which may positively influence plant growth and stress tolerance .

Case Studies

Case Study: Use of ACC in Apple Orchards

A comprehensive study conducted over two growing seasons evaluated the effects of different concentrations of ACC on fruit thinning in apple trees. The findings indicated that higher concentrations of ACC significantly reduced crop density without adversely affecting fruit quality .

Case Study: Role of ACC in Stress Mitigation

Research on beneficial rhizobacteria producing ACC deaminase demonstrated improved biochemical parameters in plants subjected to stress conditions. The application of these microorganisms led to enhanced cell wall properties and overall plant vigor .

作用機序

1-アミノシクロプロパン-1-カルボン酸は、NMDA受容体の活性を調節することによってその効果を発揮します。それは、低レベルのグルタミン酸の存在下ではNMDA受容体のグリシン結合部位における部分的アゴニストとして作用し、高レベルのグルタミン酸ではグルタミン酸結合部位における競合的アンタゴニストとして作用します。 この二重作用は、ニューロン細胞の死を防ぎ、神経毒性につながる可能性のある過剰なNMDA受容体シグナル伝達を弱めるのに役立ちます .

類似化合物との比較

1-アミノシクロプロパン-1-カルボン酸は、その環状構造とNMDA受容体に対する二重作用により、ユニークです。類似の化合物には以下が含まれます。

シクロプロパンカルボン酸: 1-アミノシクロプロパン-1-カルボン酸の合成における前駆体として使用されます.

エチレン: 1-アミノシクロプロパン-1-カルボン酸から合成される植物ホルモン.

その他のシクロプロパン置換アミノ酸: これらの化合物は、構造的に類似していますが、生物活性と用途が異なります.

生物活性

1-Aminocyclopropanecarboxylic acid (ACPC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of plant biology and neuroprotection. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a well-known precursor to ethylene in plants. While ACC is primarily recognized for its role in plant growth and development, ACPC has been identified as having significant neuroprotective properties and potential therapeutic applications in cardiovascular health.

Ethylene Production in Plants

ACPC has been used as a proxy for ethylene in various studies. It is readily converted to ethylene by plant tissues, influencing numerous physiological processes such as fruit ripening, leaf senescence, and stress responses. The role of ACC in these processes has been extensively documented:

- Ethylene Synthesis : ACC serves as a key precursor in ethylene biosynthesis, which is crucial for plant growth regulation and response to environmental stimuli .

- Transport Mechanisms : In Arabidopsis thaliana, ACC is transported by specific amino acid transporters, facilitating its uptake and conversion to ethylene .

Neuroprotective Effects

ACPC exhibits neuroprotective properties by acting as an antagonist to N-methyl-D-aspartate (NMDA) receptors, which are implicated in excitotoxicity associated with various neurological disorders:

- Reduction of Neurotoxicity : Studies have shown that ACPC can protect neurons from glutamate-induced neurotoxicity by reducing NMDA receptor activation. This effect is particularly relevant in models of stroke-prone spontaneously hypertensive rats, where ACPC administration resulted in lower blood pressure and reduced mortality rates from stroke .

- Antioxidant Activity : ACPC has been linked to the induction of heme oxygenase-1 (HO-1), an enzyme with antioxidant properties that contributes to vascular relaxation and protection against oxidative stress .

Plant Studies

A study demonstrated that beneficial rhizobacteria producing ACC deaminase could utilize ACC as a nitrogen source, thereby promoting plant growth under stress conditions. The study quantified the degradation of ACC by various bacterial isolates, highlighting their potential role in enhancing plant resilience .

| Bacterial Isolate | ACC Degradation (%) | IAA Production (µg/ml) | Biofilm Formation |

|---|---|---|---|

| 4F1 | 45.36 | 56.69 | High |

| 11G | 45.03 | 50.12 | Moderate |

| 20B | 36.72 | 45.00 | Moderate |

Neuroprotective Studies

In a controlled study involving stroke-prone rats, ACPC was administered at a dose of 50 mg/kg per day for four weeks. The results indicated significant improvements in cardiovascular parameters and reductions in markers of oxidative stress:

- Systolic Blood Pressure : Significantly lower in the ACPC group compared to controls.

- Oxidative Stress Markers : Decreased expression of nitrotyrosine and reduced levels of oxidative damage products such as 8-OHdG were observed .

Case Studies

- Plant Stress Response : In Arabidopsis, mutants deficient in ACC uptake showed severe growth defects when exposed to nitrogen-limited conditions, underscoring the importance of ACC in nutrient uptake and stress response mechanisms .

- Cardiovascular Protection : A clinical study indicated that ACPC's modulation of NMDA receptor activity could have implications for treating conditions like hypertension and stroke, suggesting its potential as a therapeutic agent .

特性

IUPAC Name |

1-aminocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJPWUMXBYXFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Record name | 1-Aminocyclopropanecarboxylic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1-Aminocyclopropanecarboxylic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9039577 | |

| Record name | 1-Aminocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Aminocyclopropanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22059-21-8 | |

| Record name | 1-Aminocyclopropane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22059-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclopropane-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminocyclopropanecarboxylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 22059-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINOCYCLOPROPANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9EJ633GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Aminocyclopropanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

229 - 231 °C | |

| Record name | 1-Aminocyclopropanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1-Aminocyclopropanecarboxylic acid (ACPC) acts as a high-affinity partial agonist at the strychnine-insensitive glycine recognition site associated with the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. [] This interaction is crucial because the occupation of these glycine sites is required for the proper functioning of NMDA receptor-coupled cation channels. [] As a partial agonist, ACPC can both stimulate and inhibit NMDA receptor activity depending on its concentration and the presence of other ligands like glutamate. [, ] This dual action contributes to its neuroprotective effects by reducing excessive NMDA receptor activation and excitotoxicity. [, , ]

ANone: While the provided research articles don't explicitly detail all spectroscopic data, we can confirm:

- Spectroscopic Data: For specific spectroscopic data (NMR, IR, etc.), refer to individual publications focused on ACPC synthesis or characterization. [, ]

ANone: The provided research focuses primarily on ACPC's biological activity. Information regarding its material compatibility and stability under various conditions (temperature, pH, solvents) is limited within these articles.

A: The provided research primarily focuses on ACPC's role as a ligand for the NMDA receptor. While ACPC is derived from this compound, a precursor in ethylene biosynthesis in plants, [, , ] the provided articles do not elaborate on its direct catalytic properties or applications in chemical reactions.

ANone: While the research highlights ACPC's potential therapeutic benefits, the articles provided do not delve into detailed computational chemistry studies, simulations, QSAR models, or structure-activity relationship analyses.

A: While not extensively explored in these articles, modifications to the ACPC structure, particularly substitutions on the cyclopropane ring, can influence its conformational properties and potentially impact its interaction with the NMDA receptor. [, , , ] Further research is needed to fully elucidate the SAR of ACPC and design analogs with improved potency and selectivity.

ANone: The provided research focuses on the scientific and pharmacological aspects of ACPC. It does not discuss SHE (Safety, Health, and Environment) regulations or compliance information.

A: Research indicates that ACPC exhibits favorable pharmacokinetic properties across multiple species, including mice, rats, monkeys, dogs, and humans. [] Its volume of distribution remains consistent across these species, and its clearance aligns with glomerular filtration rates, except in dogs where tubular reabsorption plays a role. [] Notably, allometric relationships for ACPC clearance and half-life show predictability across these species. []

ANone: ACPC has demonstrated neuroprotective effects both in vitro and in vivo:

- In vitro: ACPC effectively protects cerebellar granule cells from glutamate-induced neurotoxicity, a key mechanism implicated in neurodegenerative diseases. [, , ] It achieves this by reducing NMDA-stimulated increases in cGMP levels and intracellular calcium concentrations ([Ca+2]i), thus mitigating excitotoxic damage. [, ]

- In vivo: In gerbil models of forebrain ischemia, ACPC administration significantly improved survival rates and protected hippocampal CA1 neurons from ischemic damage. [] Moreover, in stroke-prone spontaneously hypertensive rats (SHRSP), chronic ACPC treatment normalized blood pressure, reduced stroke mortality, and increased plasma superoxide dismutase (SOD) activity, suggesting antioxidant and vascular protective effects. [] These findings were corroborated by decreased levels of oxidative stress markers like nitrotyrosine and 8-hydroxy-2′-deoxyguanosine (8-OHdG) in the brain. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。